![molecular formula C14H16FeO 10* B073046 Butyrylferrocene CAS No. 1271-94-9](/img/structure/B73046.png)
Butyrylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrylferrocene is an organometallic compound with the chemical formula Fe(C5H4COCH3)2 . It is a deep red crystal that is soluble in most organic solvents .
Molecular Structure Analysis
The molecular structure of Butyrylferrocene has been studied and reported . The compound crystallizes in an orthorhombic system with space group P 2 1 2 1 2 1. The unit cell parameters are a = 5.6954 (3) Å, b = 10.0307 (6) Å, c = 20.4422 (14) Å .Physical And Chemical Properties Analysis
Butyrylferrocene has a molecular weight of 256.12 . It has a boiling point of 329°C and a melting point of 37-40°C . The density of Butyrylferrocene is 1.254 g/mL at 25°C .Scientific Research Applications
Bio-Organometallic Chemistry
Butyrylferrocene, like other ferrocene derivatives, plays a significant role in the field of bio-organometallic chemistry . Organometallic sandwich compounds, especially ferrocenes, possess a wide variety of pharmacological activities and are attracting more and more attention from chemists, biologists, biochemists, etc .
Anticancer Applications
The introduction of ferrocene into any molecule gives it specific properties, including anticancer properties . Ferrocene-modified compounds have shown potential in the treatment of cancer .
Antimalarial Applications
Ferrocene-modified compounds, including butyrylferrocene, have also shown promise in the treatment of malaria .
Brain Research
Butyrylferrocene and other ferrocene compounds have been found to improve the capacity to overcome the blood–brain barrier . This makes them useful in brain research and potentially in the treatment of neurological disorders .
DNA Topoisomerase Inhibitors
Ferrocene compounds have been found to act as inhibitors of DNA topoisomerases . This could have significant implications in the field of genetics and molecular biology .
Apoptosis Induction
Ferrocene compounds have been found to induce apoptosis, or programmed cell death . This property could be harnessed in the treatment of various diseases, including cancer .
Safety and Hazards
Mechanism of Action
Target of Action
Butyrylferrocene is a chemical compound with the empirical formula C14H16FeO
Mode of Action
It’s known that the compound has a butyryl side chain that is co-planar with its carrier carbocycle , but the specifics of how it interacts with its targets and the resulting changes are not well-understood. More research is needed to elucidate these details.
Pharmacokinetics
Its molecular weight is 256.12 , which may influence its bioavailability and pharmacokinetic properties
properties
{ "Design of the Synthesis Pathway": "The synthesis of Butyrylferrocene can be achieved through a Friedel-Crafts acylation reaction between ferrocene and butyryl chloride.", "Starting Materials": [ "Ferrocene", "Butyryl Chloride", "Anhydrous Aluminum Chloride", "Anhydrous Ether" ], "Reaction": [ "Dissolve 5g of ferrocene in 50mL of anhydrous ether in a 250mL round-bottom flask.", "Add 7.5mL of butyryl chloride and 5g of anhydrous aluminum chloride to the flask.", "Stir the mixture at room temperature for 24 hours.", "Add 100mL of ice-cold water to the reaction mixture to quench the reaction.", "Extract the organic layer with diethyl ether and wash the combined organic layers with water.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol." ] } | |
CAS RN |
1271-94-9 |
Product Name |
Butyrylferrocene |
Molecular Formula |
C14H16FeO 10* |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
LXGKRVAPVVIDQW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Q & A
Q1: What is the molecular structure of butyrylferrocene and how was it determined?
A1: Butyrylferrocene (C14H16FeO) is an organometallic compound composed of a ferrocene unit with a butyryl group attached to one of the cyclopentadienyl rings. Its crystal structure was determined using X-ray diffraction analysis at 200 K. This analysis revealed that butyrylferrocene crystallizes in the orthorhombic space group P212121 with unit cell dimensions of a = 5.6954(3) Å, b = 10.0307(6) Å, and c = 20.4422(14) Å. [] You can find more details about the crystallographic data in the paper published by R.D. Adams et al. []
Q2: What is the potential application of butyrylferrocene in combustion processes?
A2: While the provided research doesn't directly investigate the combustion properties of butyrylferrocene, it belongs to a class of organometallic compounds known to influence ignition and combustion processes. These compounds, often called "anti-knock" agents, can modify flame speed and reduce undesirable combustion phenomena like knocking in engines. Further research is needed to explore the specific impacts and effectiveness of butyrylferrocene as a fuel additive compared to other known compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.